

Myristic Acid Conjugation Enhances Pharmacokinetic Profile of Leptin Mimetic [D-Leu-4]-OB3

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Compound of Interest

Compound Name: [D-Leu-4]-OB3

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A comparative analysis of MA-[D-Leu-4]-OB3 and its parent compound, [D-Leu-4]-OB3, reveals that the addition of a myristic acid moiety significantly improves the pharmacokinetic properties of this synthetic peptide amide with leptin-like activity. The conjugated form, MA-[D-Leu-4]-OB3, demonstrates a substantially higher maximum serum concentration (C_{max}), a longer serum half-life (t_{1/2}), and reduced plasma clearance (CL) across various administration routes, indicating enhanced bioavailability and prolonged therapeutic potential.

[D-Leu-4]-OB3 is a synthetic peptide amide with leptin-like activity that has shown promise in improving energy balance and glucose homeostasis.[1][2][3] However, its therapeutic efficacy can be limited by its pharmacokinetic profile.[1] To address this, researchers conjugated myristic acid to the N-terminus of [D-Leu-4]-OB3, creating MA-[D-Leu-4]-OB3.[1] This modification has been shown to significantly enhance the peptide's pharmacokinetic parameters, suggesting that MA-[D-Leu-4]-OB3 may offer improved therapeutic benefits.[1]

Comparative Pharmacokinetic Data

A key study directly compared the pharmacokinetic profiles of MA-[D-Leu-4]-OB3 and [D-Leu-4]-OB3 in male Swiss Webster mice following subcutaneous (SC), intraperitoneal (IP), intramuscular (IM), and oral administration.[1] The results, summarized in the table below, demonstrate the superior pharmacokinetic properties of the myristoylated peptide.

Administration Route	Compound	Dose	C _{max} (ng/mL)	t _{1/2} (min)	CL (mL/min)
Subcutaneous (SC)	[D-Leu-4]-OB3	1.0 mg	1,000	50	0.17
MA-[D-Leu-4]-OB3	0.1 mg	11,100	175	0.01	
Intraperitoneal (IP)	[D-Leu-4]-OB3	1.0 mg	1,500	40	0.116
MA-[D-Leu-4]-OB3	0.1 mg	11,250	200	0.01	
Intramuscular (IM)	[D-Leu-4]-OB3	1.0 mg	2,000	20	0.057
MA-[D-Leu-4]-OB3	0.1 mg	3,800	182	0.01	
Oral	[D-Leu-4]-OB3	1.0 mg	500	0.5	0.05
MA-[D-Leu-4]-OB3	0.1 mg	850	43.35	0.01	

Data sourced from a 2014 study published in Peptides.[1]

Notably, even at a 10-fold lower dose, MA-[D-Leu-4]-OB3 exhibited significantly higher maximum concentrations and longer half-lives compared to its parent compound across all tested delivery methods.[1]

Experimental Protocols

The pharmacokinetic analysis was conducted using a standardized protocol to ensure accurate and reproducible results.

Animal Models and Housing: Male Swiss Webster mice were used for the comparative pharmacokinetic studies.[1] The animals were housed under standard laboratory conditions

with controlled temperature, humidity, and a 12-hour light/dark cycle. They had ad libitum access to food and water.

Peptide Administration: For subcutaneous, intraperitoneal, and intramuscular injections, the peptides were dissolved in phosphate-buffered saline (PBS).[1] For oral and intranasal delivery, the peptides were formulated with dodecyl maltoside (DDM), a transmucosal absorption-enhancing agent.[1]

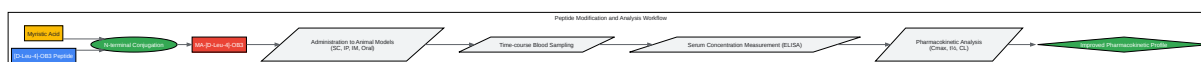
Blood Sampling: Following peptide administration, blood samples were collected at various time points. The mice were anesthetized, and blood was drawn via cardiac puncture.[4]

Sample Processing and Analysis: Serum was separated from the blood samples and stored frozen until analysis. The concentrations of **[D-Leu-4]-OB3** and MA-**[D-Leu-4]-OB3** in the serum were determined using a competitive enzyme-linked immunosorbent assay (ELISA).[4]

Pharmacokinetic Analysis: The serum concentration-time data were used to calculate the key pharmacokinetic parameters: C_{max}, t_{1/2}, and CL. The area under the curve (AUC) was also determined to assess the total drug exposure.

Visualizing the Impact of Myristoylation

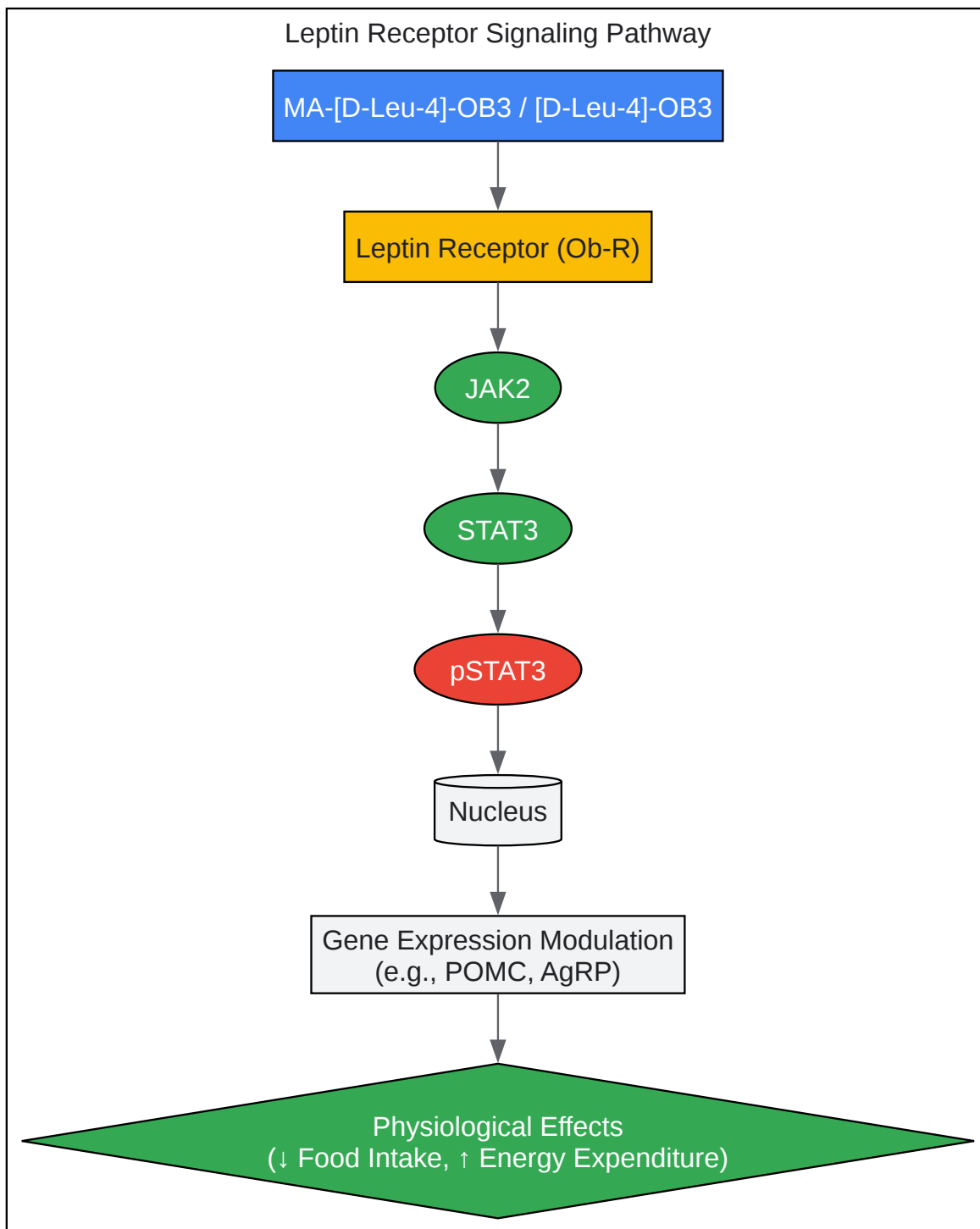
The conjugation of myristic acid to **[D-Leu-4]-OB3** represents a strategic modification to enhance its therapeutic potential. This process is illustrated in the workflow diagram below.



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Caption: Workflow of myristic acid conjugation and pharmacokinetic analysis.

As leptin mimetics, both **[D-Leu-4]-OB3** and MA-**[D-Leu-4]-OB3** are thought to exert their effects through the leptin receptor signaling pathway in the hypothalamus, an area of the brain that regulates energy balance.^[5]



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Caption: Simplified leptin receptor signaling pathway activated by mimetics.

In conclusion, the conjugation of myristic acid to **[D-Leu-4]-OB3** significantly enhances its pharmacokinetic profile, leading to greater bioavailability and a prolonged presence in the circulation. These improvements suggest that MA-**[D-Leu-4]-OB3** holds promise as a more effective therapeutic agent for conditions related to metabolic dysregulation. Further research is warranted to fully elucidate the clinical implications of these findings.

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References

- 1. Myristic acid conjugation of [D-Leu-4]-OB3, a biologically active leptin-related synthetic peptide amide, significantly improves its pharmacokinetic profile and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [D-Leu-4]-OB3 and MA-[D-Leu-4]-OB3, small molecule synthetic peptide leptin mimetics, improve glycemic control in diet-induced obese (DIO) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of age on uptake, serum half-life and bioavailability of mouse [D-Leu-4]OB3, a synthetic peptide amide with leptin-like activity, in male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral delivery of [D-Leu-4]-OB3 and MA-[D-Leu-4]-OB3, synthetic peptide leptin mimetics: Immunofluorescent localization in the mouse hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
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